molecular formula C13H19NO3 B13497304 Benzyl (2-hydroxyethyl)(propyl)carbamate

Benzyl (2-hydroxyethyl)(propyl)carbamate

Cat. No.: B13497304
M. Wt: 237.29 g/mol
InChI Key: QCBLUUVWJHZFJU-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxyethyl)(propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 2-hydroxyethyl group, and a propyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. For Benzyl (2-hydroxyethyl)(propyl)carbamate, the reaction between benzyl alcohol, 2-hydroxyethyl isocyanate, and propyl isocyanate can be employed.

    Transcarbamoylation: This method involves the exchange of carbamate groups between different molecules. For instance, benzyl carbamate can react with 2-hydroxyethyl carbamate and propyl carbamate under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2-hydroxyethyl)(propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carbamate moiety, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
  • Employed in the synthesis of polymers and resins.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored for its potential use as a drug intermediate.
  • Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry:

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2-hydroxyethyl and propyl groups.

    2-Hydroxyethyl carbamate: Similar structure but lacks the benzyl and propyl groups.

    Propyl carbamate: Similar structure but lacks the benzyl and 2-hydroxyethyl groups.

Uniqueness: Benzyl (2-hydroxyethyl)(propyl)carbamate is unique due to the presence of all three functional groups (benzyl, 2-hydroxyethyl, and propyl) attached to the carbamate moiety. This unique combination of groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-propylcarbamate

InChI

InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3

InChI Key

QCBLUUVWJHZFJU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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